3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h1-3,5H,4,10H2,(H,12,13) |
InChI Key |
DEKLYWINNLEWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 1,6-naphthyridin-2-one core via cyclization reactions.
- Introduction of the aminomethyl group at the 3-position through nucleophilic substitution or reductive amination.
- Use of appropriate precursors such as substituted benzoic acids or pyridine derivatives.
Key Cyclization Step
A pivotal step in preparing the naphthyridinone scaffold involves cyclization of acyclic intermediates derived from substituted benzoic acid derivatives. For example, the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters leads to the formation of dihydro-naphthyridine derivatives. This reaction is typically facilitated by heating or refluxing in the presence of amines which act as nucleophiles and cyclization promoters.
Aminomethyl Group Introduction
The aminomethyl substituent at position 3 can be introduced by:
- Reaction of the 3-chloro or 3-halo intermediate of the naphthyridinone with aminomethyl reagents.
- Reductive amination of 3-oxo intermediates with formaldehyde and ammonia or primary amines.
- Nucleophilic substitution of halogenated precursors with aminomethyl nucleophiles under mild conditions.
For instance, the reaction of 1,3-dichloro-7-substituted-2,7-naphthyridine derivatives with cyclic amines under reflux in ethanol yields 1-amino-3-chloro naphthyridine intermediates, which can be further functionalized to introduce the aminomethyl group.
Representative Synthetic Procedure
A typical synthesis involves:
- Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.
- Reaction with hexamethyleneimine and triethylamine in absolute ethanol under reflux for several hours.
- Isolation of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by filtration and recrystallization.
This intermediate can then undergo further transformations to introduce the aminomethyl group at position 3.
Alternative Routes and Rearrangements
Studies have shown that Smiles rearrangement can be exploited to synthesize 1-amino-3-oxo-2,7-naphthyridines, which serve as precursors for aminomethyl derivatives. This rearrangement involves nucleophilic aromatic substitution and ring closure steps, enabling access to diverse substitution patterns on the naphthyridine core.
Comparative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of acyclic intermediate | Heating with n-pentylamine | 70-80 | Forms dihydro-naphthyridine core |
| Reaction with hexamethyleneimine | Reflux in ethanol with triethylamine for 3-5 hours | 60-75 | Produces 1-amino-3-chloro intermediate |
| Smiles rearrangement | Reaction with cyclic amines under mild conditions | 50-65 | Enables formation of 1-amino-3-oxo derivatives |
| Reductive amination | Formaldehyde, ammonium acetate, reducing agent | 55-70 | Introduces aminomethyl group at C-3 |
Exhaustive Research Findings and Analysis
- The cyclization approach is the most common method for assembling the naphthyridinone core, often starting from benzoic acid derivatives with appropriate substituents.
- Aminomethyl group introduction is efficiently achieved via nucleophilic substitution on halogenated intermediates or reductive amination of keto intermediates.
- Smiles rearrangement provides a novel synthetic route to 1,3-diamino and 1-amino-3-oxo naphthyridines, expanding the synthetic toolbox for these compounds.
- Reaction conditions such as solvent choice (absolute ethanol), temperature (reflux), and base presence (triethylamine) are critical for optimizing yields and purity.
- The steric and electronic nature of substituents on the naphthyridine ring significantly influences reaction pathways and product distributions.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one and related compounds:
Research Findings and Patent Landscape
- 1,6-Naphthyridin-2(1H)-ones : Dominant in pharmaceutical patents due to their structural adaptability. For example, 7-chloro derivatives are intermediates in kinase inhibitor development .
Biological Activity
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a naphthyridine core structure with an aminomethyl substituent, which enhances its reactivity and biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 178.20 g/mol. The unique arrangement of nitrogen atoms within the fused ring system contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains, particularly multi-resistant strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that this compound can enhance the activity of conventional antibiotics when used in combination therapies:
- Synergistic Effects : When combined with fluoroquinolone antibiotics (e.g., norfloxacin), it significantly reduces the minimum inhibitory concentration (MIC) required for bacterial inhibition. For instance, the MIC of norfloxacin against E. coli was reduced from 32 µg/mL to 4 µg/mL in the presence of this compound .
| Bacterial Strain | Antibiotic | MIC (µg/mL) Before | MIC (µg/mL) After |
|---|---|---|---|
| E. coli | Norfloxacin | 32 | 4 |
| S. aureus | Lomefloxacin | 16 | 2 |
| P. aeruginosa | Ofloxacin | 24 | 3 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Naphthyridine derivatives are known for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival. This includes targeting topoisomerases and protein kinases that are critical in DNA replication and repair processes .
- Case Study : In vitro studies have demonstrated that derivatives of naphthyridine can induce apoptosis in cancer cell lines such as MDA-MB 468 (breast cancer) and A549 (lung cancer). The compounds showed dose-dependent cytotoxic effects, indicating their potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It binds to various receptors involved in cellular signaling pathways, influencing cellular responses.
- Synergistic Interactions : Its ability to enhance the efficacy of existing antibiotics suggests a multifaceted mechanism that could be exploited in therapeutic settings.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at different positions on the naphthyridine core. This flexibility in synthesis enables the development of derivatives with tailored biological activities.
Table: Comparison of Structural Similarities
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Amino-1,8-naphthyridin-2(8H)-one | 1931-44-8 | 0.72 |
| 6-Chloro-1,8-naphthyridin-2(1H)-one | 127446-42-8 | 0.78 |
| Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 5174-90-3 | 0.92 |
Q & A
Q. What are the common synthetic routes for 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one?
Methodological Answer: Synthesis typically involves cyclization or functionalization of the 1,6-naphthyridine core. For example:
- Cyclization with H₃PO₄ : A 3-acetyl-2-dicyanomethylene precursor can undergo cyclization under acidic conditions (H₃PO₄, 130°C, 40 min) to yield derivatives with 73% efficiency .
- Nitration : Fuming HNO₃ in oleum at 95°C for 4 hours introduces nitro groups to the naphthyridine scaffold, achieving 96% yield .
- Aminomethylation : Substitution reactions using NaOH (0.5M, 95°C, 10 h) can replace hydroxyl or nitro groups with amino functionalities, as seen in related naphthyridinones .
Q. How is the structure of this compound characterized?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.063) .
- NMR spectroscopy : Identifies proton environments and substituent positions, particularly for amino and methyl groups.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
- PPE : Use gloves, lab coats, and eye protection in fume hoods, as per general guidelines for reactive heterocycles .
- Ventilation : Avoid inhalation of dust or vapors; ensure proper airflow in synthesis labs.
- Waste disposal : Follow institutional protocols for organic waste containing amino or nitro groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents into the 1,6-naphthyridinone core?
Methodological Answer:
- Temperature modulation : Lower temperatures (e.g., reflux instead of 130°C) may reduce side reactions during cyclization .
- Catalyst screening : Test Brønsted or Lewis acids (e.g., H₂SO₄, FeCl₃) to improve regioselectivity in nitration .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) can enhance solubility of intermediates in substitution reactions .
Q. How to resolve contradictions in biological activity data during structure-activity relationship (SAR) studies?
Methodological Answer:
- Control experiments : Validate assay reproducibility using reference compounds (e.g., fluoro-naphthyridines with known antibacterial profiles) .
- Computational modeling : Use docking simulations to assess binding interactions, focusing on the aminomethyl group’s role in target engagement .
- Meta-analysis : Compare data across studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity trends .
Q. What strategies mitigate structural isomerism during synthesis?
Methodological Answer:
- Chromatographic separation : Use HPLC or column chromatography to isolate isomers, particularly for dihydro derivatives.
- Crystallization : Leverage differences in solubility, as seen in hydrated 1,8-naphthyridinone crystals .
- Reaction monitoring : Employ TLC or in-situ IR to track isomer formation and adjust conditions in real time .
Q. How to design mechanistic studies for substitution reactions in the naphthyridine system?
Methodological Answer:
- Isotopic labeling : Introduce ¹⁵N or ²H to amino groups to trace reaction pathways via NMR or mass spectrometry.
- Kinetic profiling : Measure rate constants under varying pH and temperature to identify rate-determining steps .
- Intermediate trapping : Use quenching agents (e.g., TEMPO) to stabilize and characterize transient species .
Q. How to validate the role of the aminomethyl group in target binding?
Methodological Answer:
- Mutagenesis assays : Replace the aminomethyl group with hydroxyl or methyl variants and compare binding affinities .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., enzymes) to visualize hydrogen-bonding interactions .
- Thermodynamic studies : Perform isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions of the substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
